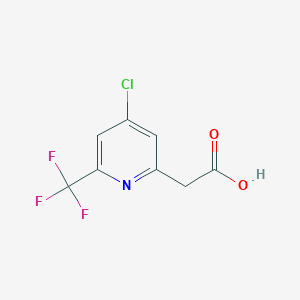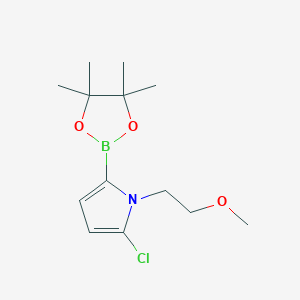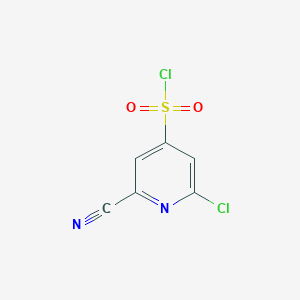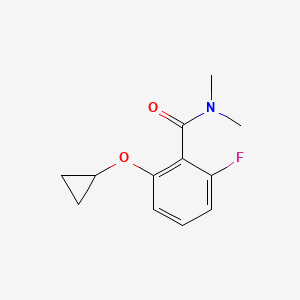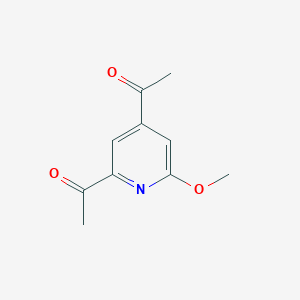![molecular formula C7H9N3O2 B14846041 3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)
3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of a base, followed by cyclization to form the desired imidazo[1,2-A]pyrazine scaffold . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
化学反応の分析
Types of Reactions
3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazo[1,2-A]pyrazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-carboxy-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted imidazo[1,2-A]pyrazine derivatives with various functional groups.
科学的研究の応用
3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects .
類似化合物との比較
Similar Compounds
Imidazo[1,2-A]pyridine: Another fused bicyclic compound with similar structural features but different biological activities.
Pyrrolopyrazine: A related heterocyclic compound with distinct chemical properties and applications.
Uniqueness
3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one is unique due to its specific substitution pattern and the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
3-(hydroxymethyl)-7,8-dihydro-5H-imidazo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C7H9N3O2/c11-4-5-1-8-6-2-9-7(12)3-10(5)6/h1,11H,2-4H2,(H,9,12) |
InChIキー |
XVAQVYNLCXNTOH-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC=C(N2CC(=O)N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


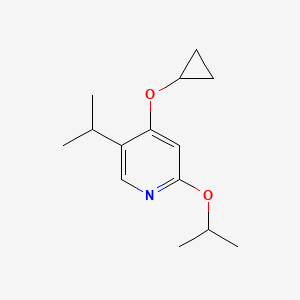
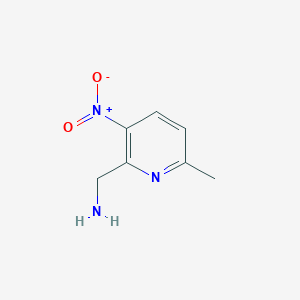
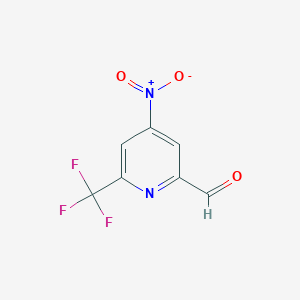
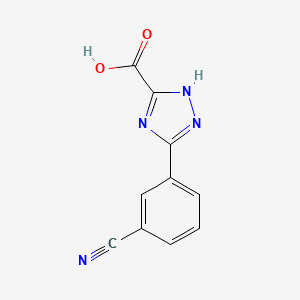
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)

![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)
